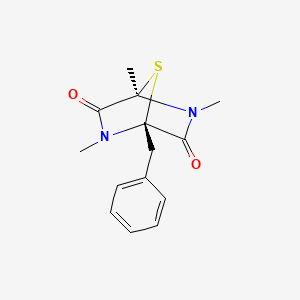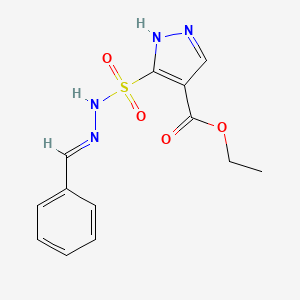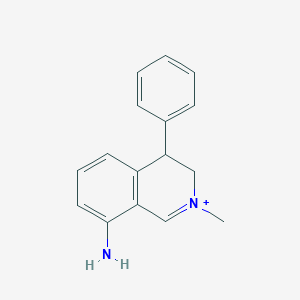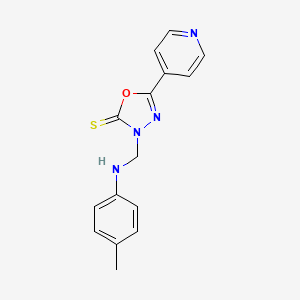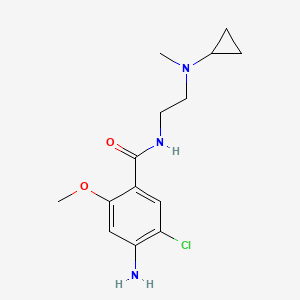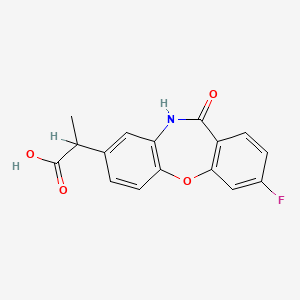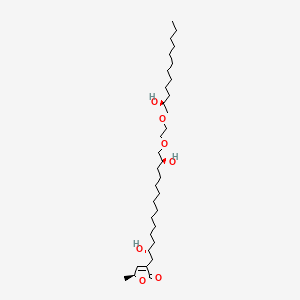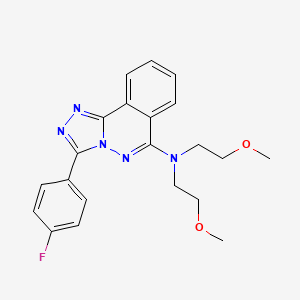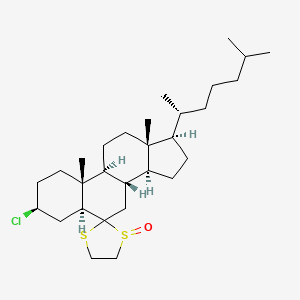
3-beta-Chloro-6,6-ethylene-alpha-sulfinyl-beta-thio-5-alpha-cholestane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-beta-Chloro-6,6-ethylene-alpha-sulfinyl-beta-thio-5-alpha-cholestane is a complex organic compound with a unique structure that includes chlorine, ethylene, sulfinyl, and thio groups attached to a cholestane backbone
准备方法
The synthesis of 3-beta-Chloro-6,6-ethylene-alpha-sulfinyl-beta-thio-5-alpha-cholestane involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the cholestane backbone: This can be achieved through various organic synthesis techniques, including the use of Grignard reagents and other organometallic compounds.
Introduction of the chlorine atom: Chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride, are employed to introduce the chlorine atom at the desired position.
Addition of the ethylene group: This step may involve the use of ethylene gas or ethylene derivatives under specific reaction conditions.
Incorporation of the sulfinyl and thio groups: These functional groups can be introduced through oxidation and substitution reactions, using reagents such as sulfur dioxide and thiols.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
化学反应分析
3-beta-Chloro-6,6-ethylene-alpha-sulfinyl-beta-thio-5-alpha-cholestane undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The compound can undergo reduction reactions, particularly at the sulfinyl group, using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures to ensure selective reactions. Major products formed from these reactions depend on the specific reagents and conditions used but may include sulfone derivatives, reduced thio compounds, and various substituted cholestane derivatives.
科学研究应用
3-beta-Chloro-6,6-ethylene-alpha-sulfinyl-beta-thio-5-alpha-cholestane has several scientific research applications:
Chemistry: It serves as a model compound for studying complex organic reactions and mechanisms, particularly those involving multiple functional groups.
Biology: The compound can be used in studies of cellular processes and interactions, especially those involving sulfur-containing compounds.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism by which 3-beta-Chloro-6,6-ethylene-alpha-sulfinyl-beta-thio-5-alpha-cholestane exerts its effects involves interactions with various molecular targets and pathways. The sulfinyl and thio groups are known to participate in redox reactions, which can influence cellular oxidative stress and signaling pathways. The chlorine atom may also play a role in modulating the compound’s reactivity and interactions with biological molecules.
相似化合物的比较
Similar compounds to 3-beta-Chloro-6,6-ethylene-alpha-sulfinyl-beta-thio-5-alpha-cholestane include other cholestane derivatives with different functional groups. These compounds may include:
This compound analogs: Compounds with variations in the position or type of functional groups.
Cholestane derivatives: Compounds with different substituents on the cholestane backbone, such as hydroxyl or amino groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
133331-35-8 |
|---|---|
分子式 |
C29H49ClOS2 |
分子量 |
513.3 g/mol |
IUPAC 名称 |
(3S,5S,8S,9S,10R,13R,14S,17R)-3-chloro-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-6,2'-1,3-dithiolane] 1'-oxide |
InChI |
InChI=1S/C29H49ClOS2/c1-19(2)7-6-8-20(3)23-9-10-24-22-18-29(32-15-16-33(29)31)26-17-21(30)11-13-28(26,5)25(22)12-14-27(23,24)4/h19-26H,6-18H2,1-5H3/t20-,21+,22+,23-,24+,25+,26+,27-,28-,29?,33?/m1/s1 |
InChI 键 |
FZSUDEVBYNBGFN-LVFTYFEDSA-N |
手性 SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC4([C@@H]5[C@@]3(CC[C@@H](C5)Cl)C)SCCS4=O)C |
规范 SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4(C5C3(CCC(C5)Cl)C)SCCS4=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


